molecular formula C10H7BrN2O B7893113 3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B7893113
M. Wt: 251.08 g/mol
InChI Key: HCGIJFJUDVCBHP-UHFFFAOYSA-N
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Description

“3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde”, can be achieved through various strategies. One common method involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” consists of a pyrazole ring attached to a benzaldehyde group. The pyrazole ring contains two nitrogen atoms, while the benzaldehyde group contains a carbonyl (C=O) and a formyl (H-C=O) group .


Chemical Reactions Analysis

Pyrazole compounds, including “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde”, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) . They can also undergo reactions with arylhydrazines to provide pyrazoles and 2-pyrazolines .


Physical And Chemical Properties Analysis

“3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” is a solid substance with a molecular weight of 251.08 . It should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The safety information for “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Therefore, precautions should be taken when handling this compound.

Future Directions

The future directions for “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” could involve further exploration of its potential biological activities. For instance, molecular docking studies could be conducted to evaluate its interactions with various enzymes and proteins . This could potentially lead to the development of new drug candidates .

properties

IUPAC Name

3-(4-bromopyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGIJFJUDVCBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

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